

lysergide vs psilocybin therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lysergide tartrate

CAS No.: 32426-57-6

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Detailed Pharmacological and Clinical Data

For research and development decisions, a deeper understanding of the quantitative data from recent direct-comparison studies is essential.

Table 1: Direct Clinical Comparison of Acute Effects (Healthy Subjects) [1] This table summarizes findings from a double-blind, placebo-controlled, crossover study directly comparing LSD and psilocybin.

Parameter	100 µg LSD	200 µg LSD	15 mg Psilocybin	30 mg Psilocybin
Overall Subjective Effect Intensity	Comparable to 30 mg psilocybin	Comparable to 30 mg psilocybin, but higher ratings on ego-dissolution and anxiety	Clearly weaker than both LSD doses and 30 mg psilocybin	Comparable to both 100 µg and 200 µg LSD
Mean Effect Duration	~8.2 hours	~11.6 hours	Information missing	~4.9 hours
Cardiovascular Effects	Increased heart rate more than psilocybin	Increased heart rate more than psilocybin	Increased blood pressure more than LSD	Increased blood pressure more than LSD

Parameter	100 µg LSD	200 µg LSD	15 mg Psilocybin	30 mg Psilocybin
Endocrine Effects	Increased plasma cortisol, prolactin, oxytocin, and BDNF	Increased plasma cortisol, prolactin, oxytocin, and BDNF	Increased plasma cortisol, prolactin, and oxytocin; no significant change in BDNF	Increased plasma cortisol, prolactin, and oxytocin; no significant change in BDNF

Table 2: Inclusion in Broader Psychedelic Comparison (Healthy Subjects) [2] This data comes from a similar study that also included mescaline, providing a wider context. Doses were selected to be subjectively equivalent.

Parameter	100 µg LSD	20 mg Psilocybin	500 mg Mescaline
Overall Subjective Effect Intensity	Comparable to 20 mg psilocybin and 500 mg mescaline	Comparable to 100 µg LSD and 500 mg mescaline	Comparable to 100 µg LSD and 20 mg psilocybin
Mean Effect Duration	8.2 hours	4.9 hours	11.1 hours
Tolerability	Good, with fewer subacute adverse effects than mescaline	Good, with fewer subacute adverse effects than mescaline	Good, but induced slightly more subacute adverse effects (12-24h)

Experimental Protocols from Key Studies

The high-quality data presented above rely on rigorous clinical methodologies. Here are the detailed protocols from the cited direct-comparison studies.

1. Direct LSD vs. Psilocybin Study Protocol [1]

- **Design:** Double-blind, placebo-controlled, randomized crossover.
- **Participants:** 28 healthy adults (14 women, 14 men).
- **Sessions:** Each participant attended five separate 25-hour sessions.

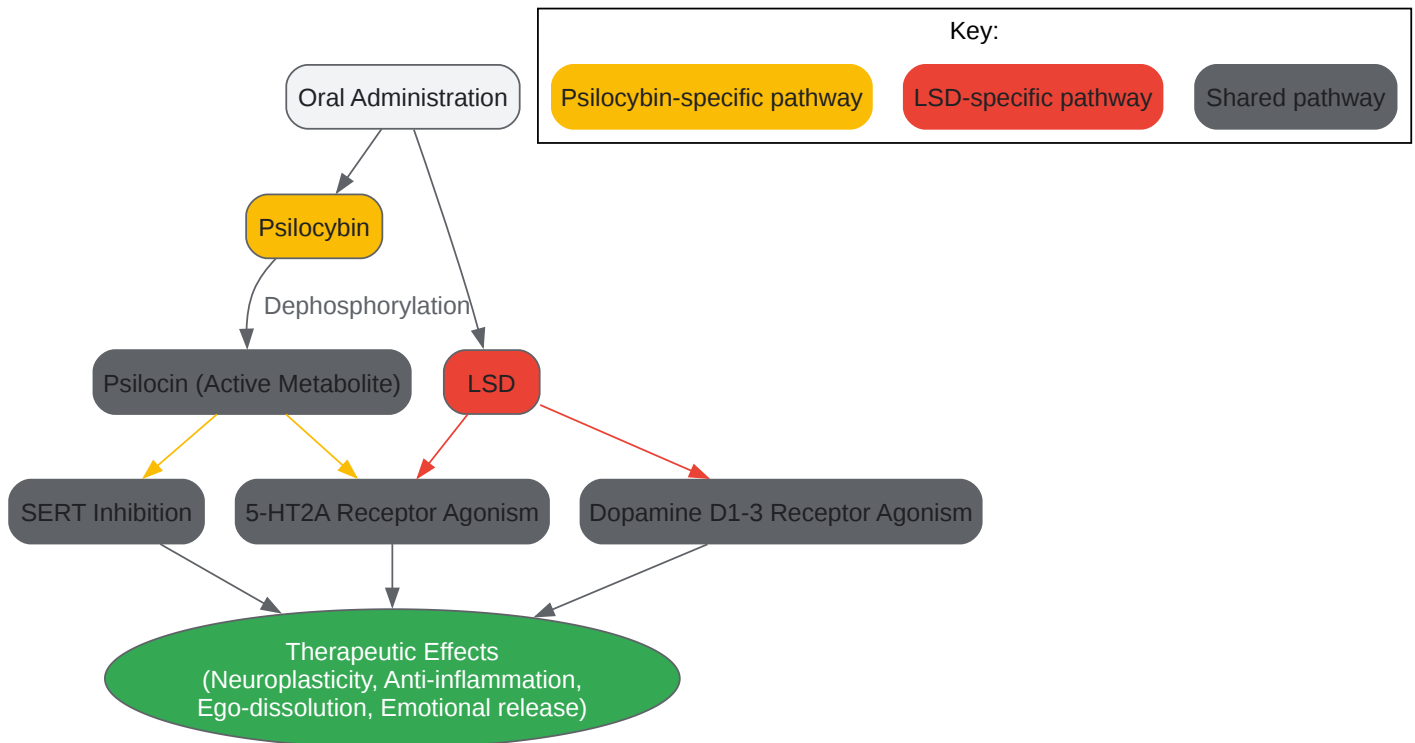
- **Interventions:** Placebo, LSD (100 µg and 200 µg), and psilocybin (15 mg and 30 mg). A double-dummy method was used (both substances and placebos were administered in each session).
- **Washout Period:** At least 10 days between sessions to prevent carryover effects.
- **Outcome Measures:**
 - **Subjective Effects:** Repeatedly assessed using Visual Analog Scales (VAS), the Adjective Mood Rating Scale (AMRS), and the 5 Dimensions of Altered States of Consciousness (5D-ASC) questionnaire.
 - **Autonomic Effects:** Blood pressure, heart rate, and body temperature monitored regularly.
 - **Pharmacokinetics:** Plasma concentrations of LSD and psilocin measured over 24 hours.
 - **Endocrine Effects:** Plasma levels of BDNF, prolactin, cortisol, and oxytocin measured at multiple time points.

2. Extended Comparison Protocol (incl. Mescaline) [2]

- **Design:** Double-blind, placebo-controlled, randomized crossover.
- **Participants:** 32 healthy adults (16 women, 16 men).
- **Interventions:** Placebo, LSD (100 µg), psilocybin (20 mg), and mescaline (300 mg or 500 mg). The mescaline dose was increased mid-study to achieve subjective effect intensity equivalent to the other substances.
- **Washout Period:** Minimum of 10 days.
- **Outcome Measures:** Similar to the protocol above, focusing on subjective and autonomic effects, pharmacokinetics, and biomarkers (oxytocin, BDNF).

Mechanisms of Action and Research Considerations

The following diagram illustrates the shared and distinct neurological pathways associated with LSD and psilocybin, which underlie their therapeutic effects.



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Beyond the core pharmacology, several factors are critical for designing ethical and effective clinical trials:

- **Set and Setting:** The psychological state of the participant ("set") and the physical and interpersonal environment ("setting") are crucial determinants of the experience and therapeutic outcome [3] [4]. All modern trials include extensive psychological preparation and a supportive environment during dosing sessions.
- **Therapeutic Framework:** Psychedelic administration is not a standalone drug treatment. It is embedded within a broader therapeutic process that includes **preparation sessions**, supported **dosing sessions**, and **integration therapy** afterward to help process the experience [5].
- **Safety and Contraindications:** Both substances are physiologically very safe and non-addictive [3] [4]. Key risks are psychological, such as acute anxiety ("bad trip"). Absolute contraindications include a personal or family history of psychosis, severe cardiovascular disease, and pregnancy [3].

Conclusion and Research Outlook

In summary, the choice between LSD and psilocybin for therapeutic development may come down to practical considerations. **Psilocybin's shorter duration** might make it more practical and cost-effective in a clinical setting. However, **LSD's longer effect period** could allow for deeper therapeutic work, though it demands more resources. Current evidence does not strongly favor one for efficacy over the other for most conditions.

The field is rapidly evolving, with ongoing research exploring their use in **anorexia nervosa** [5], **Alzheimer's disease** [6], and **autism spectrum disorder** [7]. Future work will likely focus on optimizing dosing protocols, identifying biomarkers for patient stratification, and further elucidating the link between acute subjective experiences and long-term therapeutic outcomes.

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To cite this document: Smolecule. [lysergide vs psilocybin therapeutic index comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b534179#lysergide-vs->

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